Cas no 863239-59-2 (Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate)

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate is a steroidal derivative characterized by its unique structural modifications, including a 6-ethylidene group, a 3α-hydroxy substituent, and a 7-oxo functionality. These features confer distinct reactivity and potential biological activity, making it valuable for research in steroid chemistry and pharmaceutical development. The compound's rigid cholane backbone enhances stability, while the ketone and hydroxyl groups provide sites for further functionalization. Its well-defined stereochemistry ensures reproducibility in synthetic applications. This intermediate is particularly useful for studying bile acid analogs, metabolic pathways, and steroid-based drug design, offering researchers a precise tool for probing structure-activity relationships.
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate structure
863239-59-2 structure
Product Name:Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
CAS No:863239-59-2
MF:C27H42O4
MW:430.619988918304
CID:2163487
Update Time:2025-10-24

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Chemical and Physical Properties

Names and Identifiers

    • Intermediate 4
    • Methyl (3α,5β)-6-ethylidene-3-hydroxy-7-oxocholan-24-oate (ACI)
    • Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
    • Inchi: 1S/C27H42O4/c1-6-18-22-15-17(28)11-13-27(22,4)21-12-14-26(3)19(16(2)7-10-23(29)31-5)8-9-20(26)24(21)25(18)30/h6,16-17,19-22,24,28H,7-15H2,1-5H3/t16-,17-,19-,20+,21+,22+,24+,26-,27-/m1/s1
    • InChI Key: SXDZXAFUWCERDJ-NKNLWPEVSA-N
    • SMILES: C[C@]12CC[C@@H](O)C[C@H]1C(=CC)C(=O)[C@H]1[C@@H]3CC[C@H]([C@H](C)CCC(=O)OC)[C@]3(CC[C@H]21)C

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Security Information

  • Storage Condition:(BD636952)

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM203569-5g
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester
863239-59-2 97%
5g
$281 2021-06-15
Chemenu
CM203569-10g
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester
863239-59-2 97%
10g
$468 2021-06-15
TRC
M706710-1g
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
863239-59-2
1g
$ 133.00 2023-04-15
TRC
M706710-2.5g
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
863239-59-2
2.5g
$ 265.00 2023-04-15
TRC
M706710-5g
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
863239-59-2
5g
$ 408.00 2023-04-15
TRC
M706710-10g
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
863239-59-2
10g
$ 638.00 2023-04-15
A2B Chem LLC
AH81680-5g
(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
863239-59-2 97%
5g
$372.00 2024-04-19
Chemenu
CM203569-5g
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester
863239-59-2 97%
5g
$*** 2023-05-29
Chemenu
CM203569-10g
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester
863239-59-2 97%
10g
$*** 2023-05-29

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -60 °C; 2 h, -60 °C; -60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  1 h, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Extending SAR of bile acids as FXR ligands: Discovery of 23-N-(carbocinnamyloxy)-3α,7α-dihydroxy-6α-ethyl-24-nor-5β-cholan-23-amine
Gioiello, Antimo; et al, Bioorganic & Medicinal Chemistry, 2011, 19(8), 2650-2658

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, -5 °C → 0 °C
Reference
Process Research and Impurity Control Strategy for Obeticholic Acid, a Farnesoid X Receptor Agonist
Feng, Wei-Dong; et al, Organic Process Research & Development, 2019, 23(9), 1979-1989

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -60 °C
Reference
Design, Synthesis, and Biological Evaluation of Potent Dual Agonists of Nuclear and Membrane Bile Acid Receptors
D'Amore, Claudio; et al, Journal of Medicinal Chemistry, 2014, 57(3), 937-954

Production Method 4

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -30 °C; 2 h, -30 °C; -30 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, rt
Reference
Synthesis of obeticholic acid and its related substances
Qiu, Yueheng; et al, Zhongguo Yiyao Gongye Zazhi, 2016, 47(4), 376-379

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Raw materials

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Preparation Products

Additional information on Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate (CAS No. 863239-59-2): A Comprehensive Overview

Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate, identified by its CAS number 863239-59-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This bile acid derivative has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the class of cholanic acids, which are known for their diverse roles in metabolic processes and signaling pathways.

The molecular structure of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate features a complex arrangement of hydroxyl, carbonyl, and ethylidene groups, which contribute to its distinctive chemical behavior. The presence of these functional groups makes it a valuable candidate for further investigation in various biological contexts. Specifically, the 3α,5β-dihydroxy moiety and the 7-oxo group are critical for its interactions with biological targets, particularly those involved in lipid metabolism and hormone signaling.

Recent studies have highlighted the importance of bile acid derivatives in modulating immune responses and metabolic homeostasis. Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate has been shown to exhibit promising effects on liver function and cholesterol metabolism. Research indicates that this compound may interact with nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptors (LXR), which are key regulators of lipid and glucose metabolism. The activation of these receptors by Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate could potentially lead to therapeutic benefits in conditions such as hyperlipidemia and non-alcoholic fatty liver disease.

In addition to its metabolic effects, Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate has been explored for its anti-inflammatory properties. Bile acid derivatives are known to influence inflammatory pathways by modulating the expression of cytokines and chemokines. Preliminary findings suggest that this compound may suppress the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects could make it a potential candidate for developing treatments against chronic inflammatory diseases.

The synthesis of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate involves a series of sophisticated organic reactions, including oxidation, reduction, and esterification processes. The precise arrangement of functional groups in its structure necessitates careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as chiral resolution and enzymatic catalysis have been employed to optimize the production process. These methods not only enhance the efficiency of synthesis but also improve the overall quality of the final product.

The pharmacokinetic properties of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining its therapeutic potential and safety profile. Studies have begun to unravel the mechanisms by which bile acid derivatives interact with transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). These interactions play a significant role in the bioavailability and efficacy of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate.

Future research directions for Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate include exploring its potential in combination therapies with other bioactive compounds. The synergistic effects of bile acid derivatives with drugs targeting different pathways could lead to more effective treatments for complex diseases. Additionally, investigating the structural analogs of this compound may reveal new insights into its biological activities and mechanisms of action. Such studies could pave the way for the development of novel therapeutic agents with improved efficacy and reduced side effects.

The growing body of evidence supporting the biological significance of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate underscores its potential as a valuable tool in chemical biology and drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges. The combination of its unique structural features with promising biological activities makes it a compound worthy of further exploration in both academic and industrial settings.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.